(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and an indanone core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one typically involves asymmetric catalytic methods. One efficient approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations, providing a straightforward and atom-economical route to access chiral primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and enantiomeric purity. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations.
Reduction: Asymmetric hydrogenation and transfer hydrogenation.
Substitution: Nucleophilic substitution reactions involving common reagents like NaOH and NaCN.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with chiral catalysts.
Substitution: Sodium hydroxide and sodium cyanide.
Major Products
The major products formed from these reactions include various chiral amines, esters, and substituted indanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards certain enzymes and receptors, leading to its biological effects. The compound’s unique structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(1S)-1-amino-2,2,2-trifluoroethyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(15)8-5-6-3-1-2-4-7(6)9(8)16/h1-4,8,10H,5,15H2/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYRXIFPAMMXMH-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)C2=CC=CC=C21)[C@@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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